An In-depth Technical Guide to 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-¹³C₃: A Key Internal Standard for Bioanalytical Applications
An In-depth Technical Guide to 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-¹³C₃: A Key Internal Standard for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-¹³C₃, a stable isotope-labeled internal standard critical for the accurate quantification of related pharmaceutical compounds. We will delve into its chemical structure, properties, and, most importantly, its application in sensitive bioanalytical methods, underpinned by field-proven insights and established scientific principles.
Introduction: The Critical Role of Stable Isotope-Labeled Internal Standards
In modern drug development, the precise measurement of drug candidates and their metabolites in biological matrices is paramount for accurate pharmacokinetic and toxicokinetic assessments. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for such bioanalytical studies due to its high sensitivity and selectivity. However, matrix effects, variations in sample preparation, and instrument response can introduce significant variability, compromising the reliability of quantitative data.
The use of a stable isotope-labeled (SIL) internal standard is the most effective strategy to mitigate these issues. An ideal SIL internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes such as ¹³C, ¹⁵N, or ²H (deuterium). Co-eluting with the analyte, the SIL internal standard experiences the same matrix effects and procedural losses, allowing for reliable normalization and highly accurate quantification. 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-¹³C₃ serves this vital role, particularly in the analytical landscape of pyrimidine-based pharmaceuticals.
Chemical Structure and Physicochemical Properties
4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-¹³C₃ is the ¹³C-labeled analogue of 4-[(4,6-dichloro-2-pyrimidinyl)amino]benzonitrile. The parent compound is a known intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Etravirine, and is also classified as a potential impurity.[1] This context underscores the importance of its labeled counterpart in ensuring the purity and accurate quantification of the final active pharmaceutical ingredient (API).
Chemical Structure:
The structure consists of a dichloropyrimidine ring linked to a benzonitrile moiety via an amino bridge. The ¹³C₃ designation indicates that three carbon atoms in the molecule have been replaced with the ¹³C isotope. Based on commercially available related compounds, the isotopic labels are typically located on the pyrimidine ring to ensure stability and prevent isotopic exchange during metabolic processes.[2]
Caption: Chemical structure of 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile with highlighted potential ¹³C positions.
Physicochemical Properties:
The physicochemical properties of the ¹³C₃-labeled compound are expected to be nearly identical to its unlabeled counterpart, with a minor increase in molecular weight.
| Property | Value (Unlabeled Compound) | Reference |
| CAS Number | 329187-59-9 | [1] |
| Molecular Formula | C₁₁H₆Cl₂N₄ | [3] |
| Molecular Weight | 265.10 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | [4] |
| Solubility | Soluble in DMSO and DMF | [4] |
| ¹³C₃ Labeled CAS Number | 1246818-77-8 | |
| ¹³C₃ Labeled Molecular Formula | C₈¹³C₃H₆Cl₂N₄ | |
| ¹³C₃ Labeled Molecular Weight | ~268.08 g/mol |
Note: Specific properties for the labeled compound, such as melting point and exact spectroscopic data, should be obtained from the Certificate of Analysis provided by the supplier.
Synthesis of 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-¹³C₃
The synthesis of the ¹³C₃-labeled compound follows the same fundamental reaction pathway as its unlabeled analogue, which is a nucleophilic aromatic substitution. The key to producing the labeled version is the use of a ¹³C-labeled starting material. Given that the labels are likely on the pyrimidine ring, a plausible synthetic route would involve the reaction of 4-aminobenzonitrile with a ¹³C₃-labeled 2,4,6-trichloropyrimidine.
Proposed Synthetic Pathway:
Caption: A plausible synthetic workflow for 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-¹³C₃.
The synthesis of the ¹³C₃-labeled 2,4,6-trichloropyrimidine precursor would likely start from a commercially available ¹³C-labeled barbituric acid or a related building block.[5] The chlorination is typically achieved using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[6]
Application in Bioanalytical Methods: A Workflow Example
The primary application of 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-¹³C₃ is as an internal standard for the quantification of Etravirine and its related impurities in biological matrices such as plasma.[7] Below is a detailed, representative workflow for such an analysis using LC-MS/MS.
Experimental Protocol: Quantification of Etravirine in Human Plasma
1. Sample Preparation (Protein Precipitation)
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Rationale: This is a rapid and effective method to remove the majority of proteins from the plasma sample, which can interfere with the LC-MS analysis.
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Procedure:
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of a working solution of 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-¹³C₃ (the internal standard) in methanol.
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Add 300 µL of acetonitrile to precipitate the proteins.
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Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
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2. LC-MS/MS Analysis
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Rationale: This provides the necessary chromatographic separation and mass spectrometric detection for selective and sensitive quantification.
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Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
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LC Conditions (Representative):
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5 µL.
-
-
MS/MS Conditions (Representative):
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
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Etravirine: m/z 436.1 → 293.1 (Quantifier), 436.1 → 224.1 (Qualifier)
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4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-¹³C₃ (IS): m/z 269.1 → 154.1 (or other appropriate fragment)
-
-
3. Data Analysis
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Rationale: The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and determine the concentration of the analyte in unknown samples, thereby correcting for variability.
-
Procedure:
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Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the known concentrations of the analyte in spiked calibration standards.
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Use the regression equation from the calibration curve to calculate the concentration of the analyte in the quality control and unknown samples.
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Bioanalytical Workflow Diagram:
Caption: A typical bioanalytical workflow for the quantification of a drug in plasma using a stable isotope-labeled internal standard.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-¹³C₃.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.[4]
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.[8]
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Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture.[4]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-¹³C₃ is a specialized and highly valuable tool for researchers and scientists in the field of drug development. Its role as a stable isotope-labeled internal standard is crucial for the development of robust, accurate, and reliable bioanalytical methods for pyrimidine-based drugs like Etravirine. By understanding its chemical properties, synthesis, and application in a validated workflow, researchers can ensure the integrity of their quantitative data, a cornerstone of successful pharmaceutical development.
References
-
RSC Publishing. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. [Link]
- Sáez-Peñataro, J., et al. (2012). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 66, 348-352.
- Google Patents.
- Google Patents. Catalytic synthesis method of p-aminobenzonitrile.
- Chilukuri, M., et al. (2012). A Novel Validated Stability Indicative UP-LC Method for Etravirine for the Determination of Process Related and Degradation Impurities. American Journal of Analytical Chemistry, 3, 840-848.
- Google Patents. Process for preparing 2,4,6-trichloropyrimidine.
- Capparelli, E., et al. (2012). Etravirine concentrations in CSF in HIV-infected patients. Journal of Antimicrobial Chemotherapy, 67(10), 2562-2564.
- Bhavyasri, K., et al. (2015). Quantification of Etravirine in Rat Plasma by LC-MS/MS and Application to a Pharmacokinetic Study. Journal of Scientific Research and Reports, 8(4), 1-10.
- Havens, J. P., et al. (2020). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical Pharmacokinetics, 59(11), 1377-1392.
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Bloom Tech. What is the synthetic route of 4-Aminobenzonitrile. [Link]
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Amazon S3. Impurity Profiling And Quantification Of Selected Anti-HIV Drugs in Their Dosage Forms By Chromatography Technique. [Link]
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ASM Journals. Network controllability analysis reveals the antiviral potential of Etravirine against hepatitis E virus infection. [Link]
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Der Pharma Chemica. Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as. [Link]
- Google Patents. Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine.
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Daicel Pharma Standards. Etravirine Impurities Manufacturer & Supplier. [Link]
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kchem.org. Synthesis of a 13C-Labeled Oligomer: Solid-State NMR and Theoretical Studies. [Link]
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